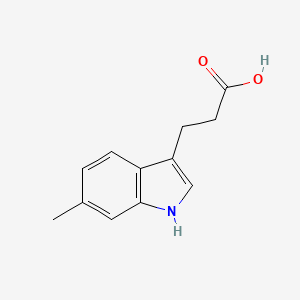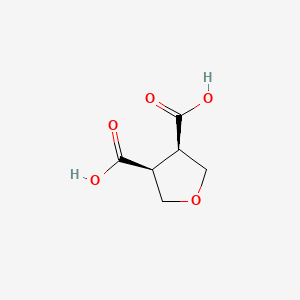
Dehydro Mefloquine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydro Mefloquine-d5 is a deuterium-labeled derivative of Dehydro Mefloquine. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Dehydro Mefloquine enhances its utility in various analytical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Mefloquine-d5 involves the deuteration of Dehydro Mefloquine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process would need to ensure high purity and isotopic enrichment to meet the standards required for scientific research applications .
化学反応の分析
Types of Reactions
Dehydro Mefloquine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of this compound could yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in various substituted derivatives depending on the nucleophile or electrophile used .
科学的研究の応用
Dehydro Mefloquine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify the presence of Dehydro Mefloquine and its metabolites in various samples.
Biomedical Research: The compound is used to study the effects of Dehydro Mefloquine on cellular processes, including cell viability, tubulogenesis, and protein expression levels
作用機序
The mechanism of action of Dehydro Mefloquine-d5 is similar to that of Dehydro Mefloquine. It is believed to target the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects. Additionally, it may interact with phospholipids in the parasite membrane, impair NADPH oxidation, and interfere with the parasite’s food vacuoles, raising intravesicular pH .
類似化合物との比較
Similar Compounds
Mefloquine: A widely used antimalarial drug with a similar structure and mechanism of action.
Chloroquine: Another antimalarial drug with a quinoline structure, but with different pharmacokinetic properties.
Primaquine: An 8-aminoquinoline compound used for the treatment of malaria.
Uniqueness
Dehydro Mefloquine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .
特性
IUPAC Name |
[2,8-bis(trifluoromethyl)quinolin-4-yl]-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H/i1D,2D,6D,7D,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFDSXDVJABBT-PPCDZPRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)


